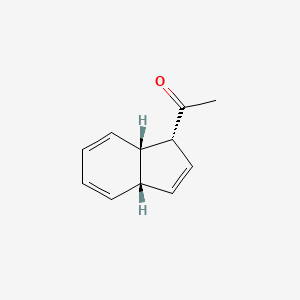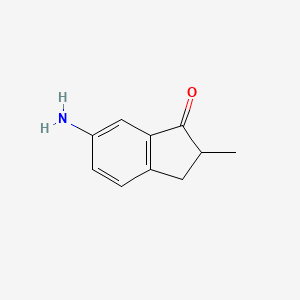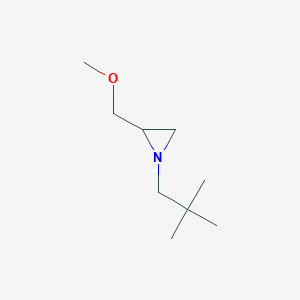![molecular formula C6H6N2O3 B11918420 5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid](/img/structure/B11918420.png)
5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid is a heterocyclic compound that features a fused furan and pyrazole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid typically involves multicomponent reactions and cyclization processes. One common method is the cyclocondensation of hydrazine with a carbonyl compound, followed by intramolecular cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or water, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis or ultrasound-assisted synthesis to enhance reaction rates and yields . These methods are favored for their efficiency and ability to produce high-purity products with minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Halogenated reagents: Bromine, chlorine
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the pyrazole ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid include:
Pyrano[2,3-c]pyrazole derivatives: These compounds also feature a fused pyrazole ring and exhibit similar biological activities.
Indole derivatives: Indole compounds share structural similarities and are also studied for their diverse biological activities.
Imidazole derivatives: These compounds have a similar heterocyclic structure and are used in various chemical and biological applications.
Uniqueness
The uniqueness of this compound lies in its fused furan-pyrazole ring system, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets and can lead to the development of novel therapeutic agents and materials .
Eigenschaften
Molekularformel |
C6H6N2O3 |
|---|---|
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c9-6(10)4-5-3(7-8-4)1-2-11-5/h1-2H2,(H,7,8)(H,9,10) |
InChI-Schlüssel |
OYBLGJJZUPBHEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(NN=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![6,6-Dimethylspiro[3.4]octan-5-ol](/img/structure/B11918398.png)

